Cyclohexyl 2,5-dichlorophenyl ketone
Overview
Description
Cyclohexyl 2,5-dichlorophenyl ketone is a chemical compound with the molecular formula C13H14Cl2O . It has a molecular weight of 257.16 . The IUPAC name for this compound is cyclohexyl (2,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14Cl2O/c14-10-6-7-12 (15)11 (8-10)13 (16)9-4-2-1-3-5-9/h6-9H,1-5H2
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
C-H Bond Activation and Oxidation Reactions
Chromyl chloride reacts with cyclohexane solvent to yield a mixture including cyclohexanone and chlorocyclohexanone, showcasing an application in C-H bond activation and oxidation processes (Cook & Mayer, 1994).
Hydrodeoxygenation of Aliphatic Ketones
Cyclohexanone serves as a model substrate for evaluating catalysts in the hydrodeoxygenation of aliphatic ketones. An alkali-treated Ni/HZSM‐5 catalyst demonstrated exceptional performance, indicating its potential for efficient ketone reduction and conversion into valuable chemical products (Kong et al., 2013).
Selective Oxidation Catalysis
Mesoporous (Cr)MCM-41 molecular sieves were utilized for the liquid-phase oxidation of cyclohexane, showing high substrate conversion and product selectivity. This highlights the role of such materials in facilitating selective oxidation reactions under mild conditions (Sakthivel & Selvam, 2002).
Acetalization Reactions
The synthesis of dimethyl acetals from cyclohexanone demonstrates the design of solid acid catalysts for one-pot acetalization reactions. This process reveals the impact of catalyst textural properties on the efficiency of synthesizing dimethyl acetals, which are important intermediates in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).
Green Chemistry Approaches
The oxidation of cyclohexanone and cyclohexanol to adipic acid using aqueous hydrogen peroxide in the presence of H2WO4 as a catalyst showcases a green chemistry approach. This method eliminates the need for organic solvents and halides, presenting a more environmentally friendly process for producing important industrial chemicals (Usui & Sato, 2003).
Properties
IUPAC Name |
cyclohexyl-(2,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSWAKBDAMWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642609 | |
Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-48-7 | |
Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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